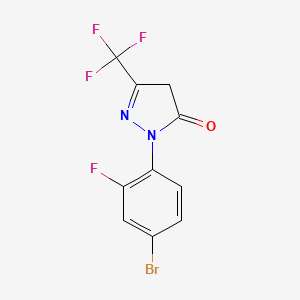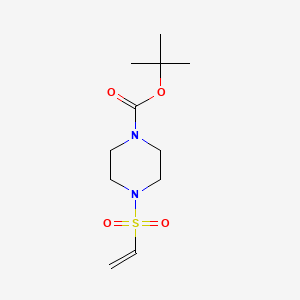
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyrazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolones.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-fluoro-1-(trifluoromethyl)benzene
- 2-(4-bromo-2-fluorophenyl)acetic acid
- 3-(4-bromo-2-fluorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to its pyrazolone ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, enhances its stability and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H5BrF4N2O |
|---|---|
Peso molecular |
325.06 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H5BrF4N2O/c11-5-1-2-7(6(12)3-5)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2 |
Clave InChI |
LDJIECQRNPZSTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Br)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)


![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)

